molecular formula C19H17ClFN3O5S B1213737 Flucloxacillin CAS No. 5250-39-5

Flucloxacillin

Numéro de catalogue: B1213737
Numéro CAS: 5250-39-5
Poids moléculaire: 453.9 g/mol
Clé InChI: UIOFUWFRIANQPC-JKIFEVAISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Flucloxacillin is a narrow-spectrum beta-lactam antibiotic belonging to the penicillin class. It is primarily used to treat infections caused by Gram-positive bacteria, including skin infections, external ear infections, infections of leg ulcers, diabetic foot infections, and bone infections. This compound is effective against penicillinase-producing bacteria, which makes it particularly useful in treating infections caused by Staphylococcus aureus, except for methicillin-resistant Staphylococcus aureus (MRSA) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of flucloxacillin involves several steps. One common method includes the reaction of 3-(2-chloro-6-fluorobenzene)-5-methyl isoxazole-4-formic acid with phosphorus oxychloride under the catalysis of organic amine to generate acyl chloride. This acyl chloride is then reacted with 6-aminopenicillanic acid (6-APA) in the presence of an inorganic base to form this compound. The product is then purified through crystallization .

Industrial Production Methods: In industrial settings, this compound is often produced as its sodium salt. The process involves dissolving this compound acid in an organic solvent and reacting it with sodium iso-octoate to produce this compound sodium monohydrate. This method improves the yield and quality of the product while simplifying the operation steps .

Analyse Des Réactions Chimiques

Types of Reactions: Flucloxacillin undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: this compound can be hydrolyzed in acidic or basic conditions, leading to the breakdown of the beta-lactam ring.

    Oxidation: Oxidizing agents can modify the side chains of this compound, potentially altering its antibacterial activity.

    Substitution: this compound can undergo substitution reactions, particularly at the isoxazole ring, which can lead to the formation of different derivatives.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties .

Applications De Recherche Scientifique

Flucloxacillin has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in studies involving beta-lactam antibiotics and their interactions with bacterial enzymes.

    Biology: this compound is used to study bacterial resistance mechanisms, particularly those involving penicillinase-producing bacteria.

    Medicine: It is extensively used in clinical settings to treat bacterial infections, especially those caused by penicillinase-producing Staphylococcus aureus.

    Industry: this compound is used in the pharmaceutical industry for the production of antibiotic formulations

Mécanisme D'action

Flucloxacillin is similar in effect to other beta-lactam antibiotics such as cloxacillin and dicloxacillin. These antibiotics share a similar mechanism of action and are effective against penicillinase-producing bacteria. this compound is reported to have a higher incidence of severe hepatic adverse effects compared to dicloxacillin, but a lower incidence of renal adverse effects .

Activité Biologique

Flucloxacillin is a semi-synthetic antibiotic belonging to the isoxazolyl penicillin class, primarily used to treat infections caused by methicillin-sensitive Staphylococcus aureus (MSSA) and other susceptible gram-positive bacteria. Its bactericidal action is primarily due to its ability to inhibit bacterial cell wall synthesis.

This compound exerts its antibacterial effect by binding to specific penicillin-binding proteins (PBPs) located in the bacterial cell wall. This binding inhibits the transpeptidation process, which is crucial for the cross-linking of peptidoglycan layers, ultimately leading to cell lysis and death. Unlike many other beta-lactam antibiotics, this compound is resistant to hydrolysis by staphylococcal penicillinases, making it effective against penicillin-resistant strains of Staphylococcus aureus .

Pharmacokinetics

  • Bioavailability : 50-70% after oral administration.
  • Protein Binding : Approximately 95-97%, which can affect dosing in patients with hypoalbuminemia.
  • Half-life : 0.75–1 hour.
  • Metabolism : Primarily hepatic.
  • Elimination Route : Renal .

In Vitro and In Vivo Activity

This compound demonstrates significant in vitro activity against a variety of gram-positive organisms, including:

Organism Activity
Staphylococcus aureusMSSA (sensitive)
Streptococcus pneumoniaeSensitive
Clostridium perfringensSensitive
Enterococcus faecalisVariable sensitivity

The drug has also shown activity against some gram-negative bacteria under certain conditions, although it is primarily indicated for gram-positive infections .

Case Studies and Clinical Findings

  • Dosing in Critically Ill Patients :
    A study assessed this compound dosing in critically ill patients with hypoalbuminemia. It was found that standard dosing regimens often resulted in suboptimal unbound plasma concentrations, necessitating higher continuous infusion rates (up to 12 g/24 h) to achieve effective pharmacodynamic targets against MSSA infections .
  • Pharmacokinetic Modeling :
    A prospective cohort study involving patients with MSSA bloodstream infections highlighted the importance of measuring unbound plasma concentrations to determine appropriate dosing regimens. The study demonstrated that achieving optimal pharmacological targets was crucial for improving clinical outcomes and reducing toxicity .

Resistance Patterns

Despite its effectiveness, resistance to this compound can occur. Factors contributing to resistance include:

  • Production of beta-lactamases by bacteria.
  • Genetic mutations leading to altered PBPs.

Monitoring resistance patterns is essential for maintaining the efficacy of this compound in clinical settings .

Propriétés

IUPAC Name

(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3O5S/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28)/t13-,14+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOFUWFRIANQPC-JKIFEVAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8023056
Record name Floxacillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Flucloxacillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014446
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.45e-02 g/L
Record name Flucloxacillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014446
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, flucloxacillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that flucloxacillin interferes with an autolysin inhibitor.
Record name Flucloxacillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00301
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

5250-39-5
Record name Flucloxacillin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5250-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Floxacillin [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005250395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flucloxacillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00301
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Floxacillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Flucloxacillin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.683
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUCLOXACILLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43B2M34G2V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Flucloxacillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014446
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flucloxacillin
Reactant of Route 2
Reactant of Route 2
Flucloxacillin
Reactant of Route 3
Reactant of Route 3
Flucloxacillin
Reactant of Route 4
Flucloxacillin
Reactant of Route 5
Flucloxacillin
Reactant of Route 6
Flucloxacillin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.